Sodium 6-hydroxyhexanoate

Catalog No.
S770623
CAS No.
5299-61-6
M.F
C6H12NaO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 6-hydroxyhexanoate

CAS Number

5299-61-6

Product Name

Sodium 6-hydroxyhexanoate

IUPAC Name

sodium;6-hydroxy-6-oxohexan-1-olate

Molecular Formula

C6H12NaO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);

InChI Key

RECSGXMAOMHKMW-UHFFFAOYSA-N

SMILES

C(CCC(=O)[O-])CCO.[Na+]

Canonical SMILES

C(CCC(=O)O)CCO.[Na]

Sustainable Synthetic Route for Biobased 6-Hydroxyhexanoic Acid

Production of Polyhydroxyalkanoates (PHAs)

Diversification of Polyhydroxyalkanoates (PHAs)

Production, Recovery, and Applications of PHAs

Expanding the Range of Polyhydroxyalkanoates (PHAs)

Plastics Completely Synthesized by Bacteria

Sodium 6-hydroxyhexanoate is a sodium salt of 6-hydroxyhexanoic acid, a compound with the molecular formula C6H12O3NaC_6H_{12}O_3Na and a molecular weight of approximately 154.14 g/mol. This compound is notable for its role in biochemical processes, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by various microorganisms. Sodium 6-hydroxyhexanoate serves as a monomer in the production of these biopolymers, contributing to their properties and applications in biodegradable materials .

  • Oxidation: It can be oxidized to adipic acid using oxidizing agents such as potassium permanganate or nitric acid.
  • Reduction: The compound can be reduced to 1,6-hexanediol, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Substitution: Nucleophilic substitution reactions can occur, with sodium hydride in dimethylformamide being a common reagent .

These reactions highlight the compound's versatility and potential for further chemical transformations.

Sodium 6-hydroxyhexanoate exhibits significant biological activity, particularly in microbial systems. It interacts with enzymes involved in the synthesis of polyhydroxyalkanoates, influencing cellular metabolism and gene expression. For instance, it is known to affect cell signaling pathways and enhance the robustness of non-PHA-producing microorganisms by facilitating the production of PHAs . Additionally, it plays a role in metabolic pathways that convert cyclohexanol to 6-hydroxyhexanoic acid through multi-enzyme cascade reactions, showcasing its importance in biochemical engineering .

The synthesis of sodium 6-hydroxyhexanoate can be achieved through several methods:

  • Hydrolysis of ε-caprolactone: This method involves hydrolyzing ε-caprolactone with a base (e.g., sodium hydroxide) to produce 6-hydroxyhexanoic acid. The resulting acid is then neutralized with sodium hydroxide to form sodium 6-hydroxyhexanoate.
  • Multi-enzyme cascade reactions: In industrial settings, this compound can be produced using engineered strains of Escherichia coli that co-express alcohol dehydrogenase and Baeyer-Villiger monooxygenase. This process converts cyclohexanol into 6-hydroxyhexanoic acid, which is subsequently neutralized .

These methods emphasize both traditional chemical synthesis and modern biotechnological approaches.

Sodium 6-hydroxyhexanoate has several important applications:

  • Biopolymer production: As a monomer for polyhydroxyalkanoates, it contributes to the development of biodegradable plastics, providing an environmentally friendly alternative to conventional petroleum-based plastics.
  • Biochemical research: It serves as a substrate in various enzymatic reactions and studies related to metabolic engineering and synthetic biology .
  • Pharmaceuticals: Its derivatives may have potential uses in drug formulation and delivery systems due to their biocompatibility.

Research on sodium 6-hydroxyhexanoate has revealed its interactions with various biological systems. Notably, it influences enzyme activity within metabolic pathways that lead to the synthesis of polyhydroxyalkanoates. Studies indicate that its presence can enhance the efficiency of microbial processes aimed at producing these biopolymers. Additionally, investigations into its pharmacokinetics show that environmental factors like pH and temperature can affect its stability and efficacy during bio

Sodium 6-hydroxyhexanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaSimilarityUnique Features
Ethyl 6-hydroxyhexanoateC8H16O3C_8H_{16}O_3HighAn ester form that may have different solubility properties.
Hexanoic acidC6H12O2C_6H_{12}O_2ModerateA saturated fatty acid without hydroxyl group; used in various industrial applications.
Caproic acidC6H12O2C_6H_{12}O_2ModerateA fatty acid known for its unpleasant odor; used in flavoring and perfumes.
Sodium caprateC10H19O2NaC_{10}H_{19}O_2NaModerateA sodium salt of capric acid; used as an emulsifier.

Sodium 6-hydroxyhexanoate is unique due to its hydroxyl group, which enhances its reactivity and makes it suitable for polymer synthesis compared to other similar compounds that lack this functional group .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.06841352 g/mol

Monoisotopic Mass

155.06841352 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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